Trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylicacidtert-butylester

Description

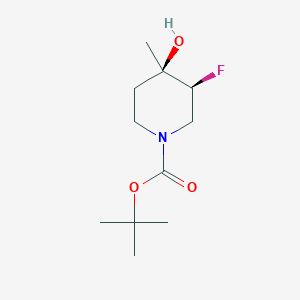

Trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester (CAS: 1638768-99-6) is a piperidine derivative featuring a unique stereochemical and functional group arrangement. Its molecular formula is C₁₁H₂₀FNO₃, with a molecular weight of 233.28 g/mol . Key structural attributes include:

- A trans configuration of substituents at positions 3 and 4 of the piperidine ring.

- Fluorine at position 3, contributing high electronegativity.

- Hydroxy and methyl groups at position 4, influencing hydrogen bonding and steric bulk.

- A tert-butyl ester at the 1-position, enhancing stability and modulating solubility.

Properties

Molecular Formula |

C11H20FNO3 |

|---|---|

Molecular Weight |

233.28 g/mol |

IUPAC Name |

tert-butyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(14)13-6-5-11(4,15)8(12)7-13/h8,15H,5-7H2,1-4H3/t8-,11+/m0/s1 |

InChI Key |

JFTGZVKURPUULL-GZMMTYOYSA-N |

Isomeric SMILES |

C[C@]1(CCN(C[C@@H]1F)C(=O)OC(C)(C)C)O |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a sequence of:

- Formation of a suitably substituted piperidine ring or precursor.

- Selective fluorination at the 3-position.

- Introduction of the hydroxy and methyl substituents at the 4-position with trans stereochemistry.

- Protection of the nitrogen with tert-butyl carbamate.

Detailed Synthetic Routes

Starting Materials and Intermediates

Commonly used starting materials include:

- Piperidine derivatives or piperidone precursors.

- Fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

- Methylation reagents for introducing the 4-methyl group.

- Hydroxylation reagents or conditions for 4-hydroxylation.

- Boc anhydride or Boc-Cl for nitrogen protection.

Stepwise Preparation

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 4-methylpiperidin-3-one intermediate | Condensation or alkylation reactions | Establishes piperidine core with methyl at C-4 |

| 2 | Fluorination at C-3 | Use of Selectfluor or DAST under controlled temperature | Stereoselective fluorination to install trans-fluoro group |

| 3 | Hydroxylation at C-4 | Oxidation or nucleophilic substitution | Ensures trans relationship with fluorine at C-3 |

| 4 | Protection of nitrogen | Reaction with Boc anhydride or Boc-Cl in presence of base | Forms tert-butyl carbamate protecting group |

Representative Example from Patent WO2022048631A1

A patent describing a related fluorinated piperidine derivative details the following:

- Starting from a 4-methylpiperidin-3-one, fluorination is achieved using a fluorinating agent in an inert solvent such as 1,2-dichloroethane or 1,4-dioxane.

- Hydroxylation is introduced subsequently to the 4-position, maintaining trans stereochemistry.

- The nitrogen is then protected with tert-butyl carbamate by treatment with Boc anhydride.

- Purification is typically performed by chromatographic methods to isolate the trans isomer with high stereochemical purity.

Reaction Conditions and Optimization

- Fluorination reactions are sensitive to temperature and solvent choice; typically carried out at 0–25 °C to avoid side reactions.

- Hydroxylation may require oxidizing agents or nucleophilic displacement under mild conditions to preserve stereochemistry.

- Boc protection is usually done in dichloromethane or tetrahydrofuran with a base such as triethylamine.

- Yields range from moderate to high depending on reagent purity and reaction control.

Data Table: Summary of Preparation Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|---|---|

| Fluorination | Selectfluor/DAST | 1,2-Dichloroethane / 1,4-Dioxane | 0–25 °C | 2–6 h | 60–85 | trans-3-fluoro |

| Hydroxylation | Oxidant / Nucleophile | Aprotic solvent | Room temp | 1–4 h | 70–90 | trans-4-hydroxy |

| Boc Protection | Boc anhydride + Base | DCM/THF | 0–25 °C | 1–3 h | 85–95 | N-Boc protected |

Analytical and Research Findings

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the trans stereochemistry through coupling constants and chemical shift analysis.

- High-Performance Liquid Chromatography (HPLC) is used to assess purity and isolate the desired isomer.

- Mass spectrometry verifies molecular weight and confirms the presence of fluorine and Boc groups.

- X-ray crystallography, where available, confirms the precise stereochemical arrangement.

- The compound exhibits stability under standard storage conditions due to the Boc protection.

Chemical Reactions Analysis

Types of Reactions

Trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Chemical Properties and Structure

Trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester is characterized by the following properties:

- Molecular Formula : C11H19FNO3

- Molecular Weight : 215.29 g/mol

- IUPAC Name : tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

The compound features a piperidine ring with a fluorine atom and a hydroxyl group, which contribute to its biological activity and potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including trans-3-fluoro-4-hydroxy-4-methylpiperidine derivatives, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The hydrophobic nature of these compounds enhances their ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy .

Neuropharmacological Potential

The structural modifications present in trans-3-fluoro-4-hydroxy-4-methylpiperidine derivatives suggest potential applications in treating neurological disorders. Compounds with similar piperidine structures have been studied for their effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways. This could position them as candidates for treating conditions such as depression and anxiety .

Antiviral Properties

Emerging studies have begun to explore the antiviral potential of piperidine derivatives. The ability to modify the compound’s structure allows for fine-tuning of its activity against viral targets. Preliminary data suggest that these compounds may inhibit viral replication mechanisms, although further research is required to elucidate their full antiviral capabilities .

Case Study 1: Antimicrobial Efficacy

A study conducted on various piperidine derivatives demonstrated that trans-3-fluoro-4-hydroxy-4-methylpiperidine showed a minimum inhibitory concentration (MIC) of 2 µg/mL against Escherichia coli, indicating robust antibacterial activity. The study highlighted the importance of the fluorine substituent in enhancing the compound's lipophilicity, which correlates with increased membrane permeability and antimicrobial action .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Trans-3-fluoro-4-hydroxy-4-methylpiperidine | 2 | E. coli |

| Another Piperidine Derivative | 4 | S. aureus |

Case Study 2: Neuropharmacological Assessment

In another investigation focused on neuropharmacological applications, researchers assessed the effects of trans-3-fluoro-4-hydroxy-4-methylpiperidine on rodent models exhibiting anxiety-like behavior. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting that this compound may act as an anxiolytic agent through modulation of serotonin receptors .

Mechanism of Action

The mechanism of action of Trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, while the ester group may undergo hydrolysis to release the active piperidine derivative. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperidine Derivatives

Key Comparable Compounds

(a) (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol .

- Substituents :

- Phenyl group at position 4 (vs. hydroxy/methyl in the target compound).

- Carboxylic acid at position 3 (vs. fluorine in the target compound).

- Shared tert-butoxycarbonyl (Boc) group.

(b) Cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester

- Hypothetical cis isomer of the target compound.

- Expected differences in steric interactions and hydrogen-bonding capacity due to altered stereochemistry.

Physicochemical Properties

Notes:

Spectroscopic and Reactivity Differences

(a) NMR Chemical Shifts

- Fluorine’s Impact : The electronegative F atom in the target compound is expected to deshield adjacent protons, causing distinct ¹H and ¹⁹F NMR shifts. Similar electronegativity-driven shifts have been documented in tin compounds (e.g., ¹¹⁹Sn chemical shifts correlate with group electronegativities ).

- Hydroxy Group : The 4-OH may participate in hydrogen bonding, broadening NMR signals compared to the phenyl-containing analog.

(b) Reactivity

- tert-Butyl Ester : Both compounds share this group, which is hydrolytically stable under basic conditions.

- Carboxylic Acid vs. Fluorine : The comparator’s carboxylic acid group is reactive toward nucleophiles (e.g., amide formation), whereas the target’s fluorine may undergo substitution reactions under specific conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing trans-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester, and what challenges arise in achieving stereochemical purity?

- Methodology : Synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl groups are often used to protect carboxylic acids during piperidine ring functionalization. Fluorination at the 3-position requires precise control of reaction conditions (e.g., using Selectfluor® or DAST) to avoid racemization. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the trans isomer. Challenges include maintaining stereochemical integrity during hydroxylation at the 4-position, as competing epimerization can occur under acidic/basic conditions .

Q. Which analytical techniques are most reliable for characterizing the structural and stereochemical properties of this compound?

- Methodology :

- NMR : - and -NMR are essential for confirming fluorine placement and trans-configuration. Coupling constants (e.g., ) distinguish cis/trans isomers.

- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers. Mobile phases often combine methanol and buffer solutions (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to enhance resolution .

- MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.

Q. How does the compound’s stability vary under different pH and temperature conditions, and what storage protocols are recommended?

- Methodology : Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months). Buffer solutions (pH 4.6–7.4) simulate physiological conditions. Hydrolysis of the tert-butyl ester is pH-dependent, with acidic conditions accelerating degradation. Long-term storage at –20°C in inert atmospheres (argon) is advised to prevent ester cleavage and oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodology : Discrepancies often arise from metabolic instability or species-specific pharmacokinetics. Solutions include:

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to in vivo effects.

- Species Comparisons : Cross-testing in humanized liver models or primary hepatocytes reduces translational gaps.

- Dose Adjustments : Allometric scaling based on body surface area aligns in vitro IC values with in vivo efficacy .

Q. How can computational models predict the compound’s toxicity profile, and what limitations exist in these predictions?

- Methodology :

- QSAR Models : Predict hepatotoxicity using descriptors like logP, topological polar surface area, and fluorine electronegativity.

- In Silico Metabolism : Tools like Schrödinger’s ADMET Predictor simulate Phase I/II metabolism.

- Limitations : False positives/negatives occur due to unaccounted protein binding or idiosyncratic reactions. Experimental validation via Ames tests or micronucleus assays is essential .

Q. What experimental designs optimize the study of this compound’s chiral interactions with biological targets?

- Methodology :

- Enantiomer-Specific Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities for each enantiomer.

- Crystallography : Co-crystallization with target proteins (e.g., enzymes or receptors) reveals stereochemical binding preferences.

- Dynamic Simulations : MD simulations (e.g., GROMACS) model enantiomer-target interactions over time, identifying critical hydrogen bonds or hydrophobic contacts .

Key Considerations

- Stereochemical Purity : Always validate synthetic batches with chiral HPLC to ensure >99% trans isomer content.

- Data Reproducibility : Use standardized buffer systems (e.g., sodium 1-octanesulfonate) to minimize variability in analytical assays .

- Ethical Reporting : Disclose computational model limitations to avoid overinterpretation of toxicity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.